molecular formula C15H14FN5O6 B2480559 Dimethyl 1-(2-(3-(4-fluorophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 892278-01-2

Dimethyl 1-(2-(3-(4-fluorophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2480559
CAS No.: 892278-01-2
M. Wt: 379.304
InChI Key: RRINXGCMCMQGNU-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-(3-(4-fluorophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(2-(3-(4-fluorophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Formation of the Ureido Group: The ureido group can be formed by reacting an isocyanate with an amine.

    Esterification: The final step involves esterification to introduce the dimethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-(3-(4-fluorophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl 1-(2-(3-(4-fluorophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-(3-(4-fluorophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the ureido group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-(2-(3-(4-chlorophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
  • Dimethyl 1-(2-(3-(4-bromophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
  • Dimethyl 1-(2-(3-(4-methylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Uniqueness

The uniqueness of Dimethyl 1-(2-(3-(4-fluorophenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate lies in the presence of the fluorophenyl group, which can enhance its biological activity and selectivity compared to other similar compounds. The fluorine atom can increase the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets.

Properties

IUPAC Name

dimethyl 1-[2-[(4-fluorophenyl)carbamoylamino]-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O6/c1-26-13(23)11-12(14(24)27-2)21(20-19-11)7-10(22)18-15(25)17-9-5-3-8(16)4-6-9/h3-6H,7H2,1-2H3,(H2,17,18,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRINXGCMCMQGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)NC(=O)NC2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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